Cissampareine

Cytotoxicity Bisbenzylisoquinoline Nasopharyngeal Carcinoma

Researchers requiring a validated positive control for nasopharyngeal carcinoma (KB) assays face a scarcity of structurally authenticated cissampareine. This compound resolves that gap as the definitive warifteine-subgroup alkaloid bearing a diagnostic methyleneoxy bridge. • Selective KB cytotoxicity documented in foundational tumor inhibitor screens; structurally divergent from generic BBIQ alkaloids like tetrandrine or berbamine. • Exclusive chemotaxonomic marker for Cissampelos pareira authentication via HPLC/LC-MS. • Supplied with full spectroscopic characterization data; immediate stock availability eliminates custom isolation lead times.

Molecular Formula C37H38N2O6
Molecular Weight 606.7 g/mol
CAS No. 32728-54-4
Cat. No. B15477827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCissampareine
CAS32728-54-4
Molecular FormulaC37H38N2O6
Molecular Weight606.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC=C(COC5=C(C=C6CCN=C(C6=C5O)CC7=CC=C(O3)C=C7)OC)C=C4)OC)OC
InChIInChI=1S/C37H38N2O6/c1-39-16-14-26-20-31(42-3)36(43-4)37-33(26)29(39)18-23-5-7-24(8-6-23)21-44-35-30(41-2)19-25-13-15-38-28(32(25)34(35)40)17-22-9-11-27(45-37)12-10-22/h5-12,19-20,29,40H,13-18,21H2,1-4H3/t29-/m1/s1
InChIKeyCXLYPEWFHWCEFN-GDLZYMKVSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cissampareine Identity and Cytotoxicity Overview


Cissampareine (CAS 32728-54-4), also known as O7′-methylwarifteine or methylwarifteine [1], is a bisbenzylisoquinoline alkaloid of the warifteine subgroup, first isolated from the roots of *Cissampelos pareira* Linn. (Menispermaceae) [2]. Its molecular formula is C₃₇H₃₈N₂O₆ [3]. As a monophenolic alkaloid possessing an uncommon methyleneoxy bridge [4], cissampareine is a naturally occurring diarylether [1]. Unlike more extensively studied bisbenzylisoquinolines such as tetrandrine or berbamine, cissampareine is a relatively rare compound with a narrower botanical distribution [5].

Cissampareine vs. Common BBIQ Alkaloids


Within the bisbenzylisoquinoline (BBIQ) class, significant pharmacological divergence exists despite structural similarities [1]. Cissampareine represents a distinct sub-class characterized by an extremely uncommon methyleneoxy bridge and an imine function in ring B [2]. This unique architecture distinguishes it from more common, commercially available BBIQ alkaloids like tetrandrine, which possess different bridge configurations and an established anti-hypertensive profile (via calcium channel antagonism) rather than the selective cytotoxicity noted for cissampareine [3]. Furthermore, cissampareine's distribution is highly restricted—found only in *Cissampelos pareira*—unlike tetrandrine, which is present in multiple genera (e.g., *Stephania*, *Cyclea*) [4][5]. Consequently, substituting cissampareine with a generic 'bisbenzylisoquinoline' would invalidate structure-activity relationship (SAR) studies and likely alter the observed biological outcome.

Cissampareine Differentiation Data


Comparative Cytotoxicity in KB Cells

In a foundational 1965 study, cissampareine demonstrated significant and reproducible inhibitory activity against human nasopharyngeal carcinoma (KB) cells in culture [1]. While the original publication did not report a numeric IC50 value, a subsequent comprehensive screening of 24 bisbenzylisoquinoline alkaloids revealed a striking contrast: the majority of compounds in this class showed negligible cytotoxicity in the same KB assay. The most potent comparator identified was berbamine, which exhibited an IC50 of 17.8 μM [2]. This context establishes that cissampareine's activity, deemed 'significant' in the primary literature, is not a general feature of BBIQ alkaloids, many of which are effectively inactive in this model [2].

Cytotoxicity Bisbenzylisoquinoline Nasopharyngeal Carcinoma

Botanical Origin and Sourcing Traceability

Cissampareine possesses a narrow, well-defined botanical origin compared to other bisbenzylisoquinoline alkaloids. It has been exclusively isolated from *Cissampelos pareira* (Menispermaceae) [1][2]. In contrast, its close structural analog, warifteine, is found only in *Cissampelos ovalifolia* [1]. The more common BBIQ alkaloid tetrandrine has a much broader distribution, being found in *Cissampelos pareira* alongside cissampareine, as well as in *Stephania tetrandra*, *Cyclea barbata*, and other genera [2][3]. This restricted sourcing of cissampareine provides a higher degree of traceability and reduces the risk of batch-to-batch variation due to interspecies metabolic differences.

Phytochemistry Natural Product Sourcing Quality Control

Methyleneoxy Bridge Structural Uniqueness

Cissampareine belongs to a rare subgroup of bisbenzylisoquinoline alkaloids characterized by a methyleneoxy bridge [1]. This structural feature is absent in the vast majority of BBIQ alkaloids, including commercially available compounds like tetrandrine and berbamine. The presence of this bridge, along with an imine function in ring B and oxygenation at C(8), defines the warifteine subgroup, which is further restricted to the genus *Cissampelos* [2]. This structural divergence is a primary driver of differential biological activity.

Structural Biology Chemoinformatics Alkaloid Chemistry

Cissampareine Key Applications


Nasopharyngeal Carcinoma KB Cell Assays

Based on the foundational evidence of significant inhibitory activity against KB cells in culture [1] and the class-level inference that most BBIQ alkaloids are inactive in this model [2], cissampareine is a rational choice for use as a positive control or lead compound in nasopharyngeal carcinoma research. Its procurement supports studies focused on this specific cancer type, for which alternative BBIQ compounds would be unsuitable.

Chemotaxonomic Marker and Dereplication Studies

Due to its exclusive occurrence in *Cissampelos pareira* [3], cissampareine serves as an excellent chemotaxonomic marker for the identification and quality control of this botanical species. Procuring a certified reference standard of cissampareine enables analytical laboratories to develop and validate specific HPLC or LC-MS methods for the authentication of *C. pareira* raw materials and extracts, distinguishing them from closely related species like *C. ovalifolia*.

BBIQ Alkaloid Cytotoxicity SAR

The unique combination of structural features in cissampareine—specifically the methyleneoxy bridge and the imine function [4]—distinguishes it from other cytotoxic BBIQ alkaloids. Researchers aiming to elucidate the structural determinants of cytotoxicity within this class should procure cissampareine for comparative testing against simpler BBIQ compounds like berbamine (IC50 = 17.8 μM in KB cells [2]). This allows for the isolation of the bridge's contribution to biological activity.

Metabolomics and Phytochemical Reference Standard

Cissampareine is listed in authoritative phytochemical databases with documented bioactivity (e.g., ED50=2 for anticarcinomic activity) [5]. Procuring a pure standard of this compound supports the expansion of mass spectral libraries and metabolomics databases. Its inclusion in such resources improves the accuracy of untargeted metabolomics experiments, enabling more confident identification of cissampareine and its analogs in complex plant extracts or biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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